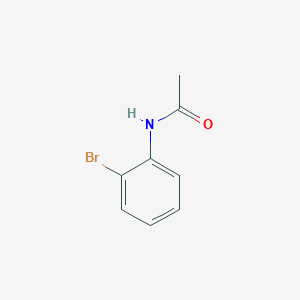

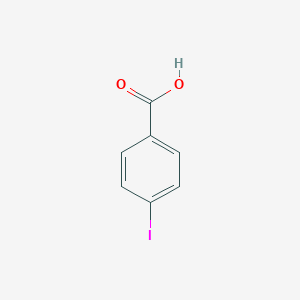

![molecular formula C14H10N4O2 B057154 4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid CAS No. 164265-78-5](/img/structure/B57154.png)

4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid

Overview

Description

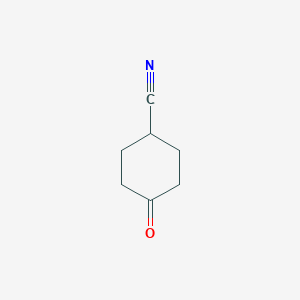

“4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid” is a chemical compound . It is a derivative of benzoic acid, with a tetrazole and phenyl group attached to the benzene ring .

Synthesis Analysis

A series of 4-[{2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The compounds were screened for their antibacterial, anticancer, and anti-TB activities . In addition, in silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein .

Molecular Structure Analysis

The molecular structure of “4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid” involves a tetrazole moiety, which is a bioisostere of the carboxylic acid group . This can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .

Chemical Reactions Analysis

The synthesized compounds had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy . Compound 6g had the lowest binding energy of -10.3 kcal/mol and five hydrogen bonds with amino acid residues (ASP168, PHE169, GLU71, PHE169, and SER32) .

Physical And Chemical Properties Analysis

The molecular formula of “4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid” is C14H10N4O2, and its molecular weight is 266.25 .

Scientific Research Applications

Photocatalytic Degradation

Valsartan acid has been studied for its photocatalytic degradation pathways . The degradation of Valsartan using TiO2 and g-C3N4 catalysts under simulated solar light was investigated . The major degradation pathways include decarboxylation and subsequent oxidation, hydroxylation, and cleavage of C–N bond .

Drug Delivery Systems

Valsartan acid is used in the development of drug delivery systems . It has been loaded into nanoparticles using ethyl cellulose and poly (methyl methacrylate) polymers . These nanoparticles can be administered orally and have shown to increase the solubility of the drug in the model intestinal medium .

Pharmacokinetics

The pharmacokinetics of Valsartan acid has been studied . Understanding the pharmacokinetics of a drug is crucial for determining its dosage, frequency of administration, and potential side effects .

Spectrophotometric Determination

Valsartan acid can be determined spectrophotometrically . This method is useful for the quantitative determination of Valsartan in pharmaceutical formulations .

Degradation Product Determination

Valsartan acid and its degradation products can be determined using LC-MS . This is important for understanding the stability of the drug and its potential degradation pathways .

Mechanism of Action

Biochemical Pathways

Valsartan acid affects the RAAS pathway, which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . In heart failure, chronic activation of RAAS leads to inappropriate fluid retention, vasoconstriction, and a further decline in left ventricular function .

Pharmacokinetics

Valsartan acid exhibits rapid absorption with maximum plasma concentrations reaching within 2 to 3 hours . The area under the plasma concentration-time curve (AUC) increases proportionally with dose . Valsartan acid is eliminated predominantly through the kidneys, and to a lesser extent, through the biliary route . The half-life elimination in adults is approximately 6 hours .

Action Environment

Environmental factors can influence the action, efficacy, and stability of valsartan acid. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, the compound’s action can be influenced by the patient’s physiological conditions, such as renal or hepatic impairment . More research is needed to fully understand the impact of environmental factors on the action of valsartan acid.

properties

IUPAC Name |

4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-14(20)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-15-17-18-16-13/h1-8H,(H,19,20)(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAWIVMZUYOXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881090 | |

| Record name | Valsartan acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid | |

CAS RN |

164265-78-5 | |

| Record name | Valsartan acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)